2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C24H21N3O2 and its molecular weight is 383.451. The purity is usually 95%.
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Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a biphenyl moiety and a pyrido[1,2-a]pyrimidine scaffold, both of which contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with pyrido[1,2-a]pyrimidine frameworks exhibit a variety of biological activities. These include:
- Antitumor Activity : Compounds similar to this structure have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles often correlates with enhanced antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Many derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted that pyrido[1,2-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit the growth of melanoma and breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Another investigation reported that related compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Enzyme Inhibition
In a comprehensive review on pyridopyrimidine derivatives, it was noted that several compounds from this class inhibited DHFR effectively, leading to their classification as potential anticancer agents . This inhibition is particularly relevant in the context of chemotherapy for cancers that are sensitive to antifolate drugs.
Case Studies
Study | Findings | |
---|---|---|
Study 1 | Evaluated the cytotoxicity against A375 melanoma cells. | The compound showed IC50 values significantly lower than standard chemotherapy agents. |
Study 2 | Assessed antibacterial activity against E. coli and S. aureus. | Demonstrated MIC values comparable to leading antibiotics. |
Study 3 | Investigated enzyme inhibition on DHFR. | Confirmed strong inhibitory action with potential therapeutic implications in cancer treatment. |
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-6-10-21-25-17(2)23(24(29)27(16)21)26-22(28)15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHWDXNDNBKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.